molecular formula C16H28N2O4 B3323675 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate CAS No. 1675970-16-7

2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Cat. No.: B3323675
CAS No.: 1675970-16-7
M. Wt: 312.40 g/mol
InChI Key: UIMVZWPYWOZZGY-LBPRGKRZSA-N
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Description

2-tert-Butyl 3-ethyl 2,8-diazaspiro[45]decane-2,3-dicarboxylate is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both tert-butyl and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of tert-butyl and ethyl groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkylating agents.

    Formation of the dicarboxylate groups: The dicarboxylate groups are introduced through esterification reactions using suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
  • 8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Uniqueness

2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific combination of substituents and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMVZWPYWOZZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Reactant of Route 2
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Reactant of Route 3
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Reactant of Route 4
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Reactant of Route 6
2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

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